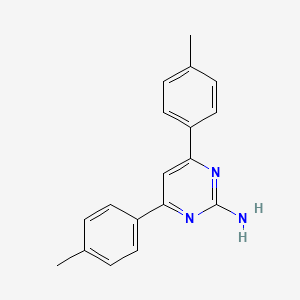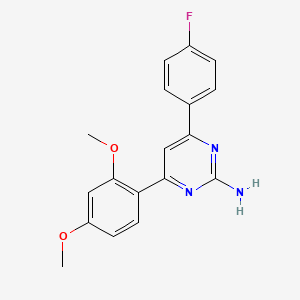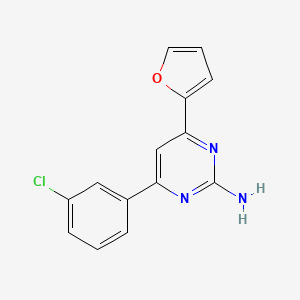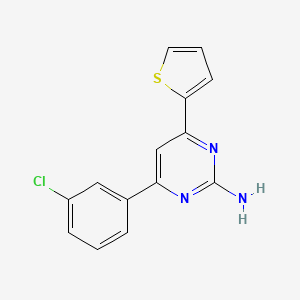
4,6-Bis(4-methylphenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4,6-Bis(4-methylphenyl)pyrimidin-2-amine” is a chemical compound . It has gained significant attention in scientific research due to its potential biological activity and applications.
Synthesis Analysis
An efficient and general protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed from commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation . Novel 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S -methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .科学的研究の応用
Pharmaceutical Industry
Pyrimidine ring is an integral constituent of many natural biological systems, and pyrimidine derivatives have numerous synthetic and biological applications . Therefore, there is great interest in the synthesis of pyrimidines for commercial purposes from the pharmaceutical industry .
Cancer Research
In cancer research, it has been indicated that this compound may function as a WSB1 degrader, leading to the accumulation of the Rho guanosine diphosphate dissociation inhibitor 2 (RhoGDI2) protein . This results in reversing the expression of downstream F-actin and formation of membrane ruffles, and disturbing the migration capacity of cancer cells .
Alzheimer’s Disease Research
Theoretical evaluation for some curcumin derivatives (replacing methoxyl groups in the aromatic moieties for bromo, chloro or hydroxyl groups) indicated these novel derivatives as potential inhibitors of amyloid-β peptides aggregation in the human brain . This aggregation process is involved in the onset of Alzheimer’s disease .
Chemical Synthesis
The compound “4,6-Bis(4-methylphenyl)pyrimidin-2-amine” is used in chemical synthesis. It is available for purchase from chemical suppliers, indicating its use in various chemical reactions .
Material Science
In material science, pyrimidine derivatives are used due to their unique properties. The presence of the pyrimidine ring in “4,6-Bis(4-methylphenyl)pyrimidin-2-amine” suggests potential applications in this field .
Biochemical Research
In biochemical research, pyrimidine derivatives are often used as building blocks for more complex molecules. The compound “4,6-Bis(4-methylphenyl)pyrimidin-2-amine” could potentially be used in this context .
Safety and Hazards
作用機序
Target of Action
The primary target of 4,6-Bis(4-methylphenyl)pyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division. It is involved in the formation of the mitotic spindle and the separation of chromosomes during mitosis .
Mode of Action
4,6-Bis(4-methylphenyl)pyrimidin-2-amine interacts with AURKA, inhibiting its activity . This interaction reduces the phosphorylation of AURKA at Thr283, a critical step in the activation of this kinase . The inhibition of AURKA disrupts the normal process of cell division, leading to cell cycle arrest .
Biochemical Pathways
The compound’s action affects the cell cycle, particularly the transition from the G2 phase to the M phase . By inhibiting AURKA, the compound disrupts the formation of the mitotic spindle, a structure required for the separation of chromosomes during cell division . This disruption leads to the accumulation of cells in the G2/M phase of the cell cycle .
Pharmacokinetics
The compound’s effectiveness in inhibiting aurka suggests that it has sufficient bioavailability to reach its target within cells .
Result of Action
The inhibition of AURKA by 4,6-Bis(4-methylphenyl)pyrimidin-2-amine leads to cell cycle arrest at the G2/M phase . This arrest triggers the activation of caspases, enzymes that play a key role in the initiation of apoptosis, or programmed cell death . Specifically, the cleavage of caspase-3, caspase-7, and poly (ADP-ribose) polymerase (PARP) is observed, indicating the induction of apoptosis .
特性
IUPAC Name |
4,6-bis(4-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3/c1-12-3-7-14(8-4-12)16-11-17(21-18(19)20-16)15-9-5-13(2)6-10-15/h3-11H,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKWGPMMWZEQCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Bis(4-methylphenyl)pyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














